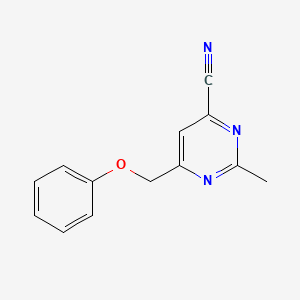
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate is a complex organic compound that features a tetrahydrofuran ring substituted with various functional groups, including a benzamido group, a fluoro group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate typically involves multi-step organic synthesis. Key steps may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the benzamido group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Esterification to form the benzoate: This can be done using benzoic acid and a suitable esterification reagent like DCC or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of various analogs with potential biological activity.
Biology
Biochemical studies: It may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with unique properties.
作用機序
The mechanism of action of (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-chloro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate: Similar structure with a chloro group instead of a fluoro group.
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-bromo-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate: Similar structure with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate may confer unique properties such as increased metabolic stability and altered binding affinity to biological targets compared to its chloro or bromo analogs.
特性
分子式 |
C24H22FN3O6 |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl] benzoate |
InChI |
InChI=1S/C24H22FN3O6/c1-24(25)19(34-21(31)16-10-6-3-7-11-16)17(14-29)33-22(24)28-13-12-18(27-23(28)32)26-20(30)15-8-4-2-5-9-15/h2-13,17,19,22,29H,14H2,1H3,(H,26,27,30,32)/t17-,19-,22-,24-/m1/s1 |
InChIキー |
DTWACZZPIWZBGO-PDKZGUECSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


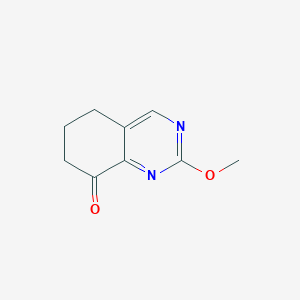
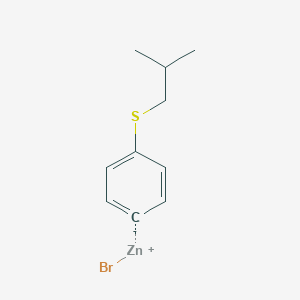
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
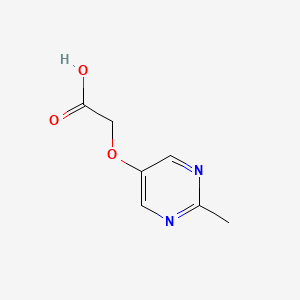
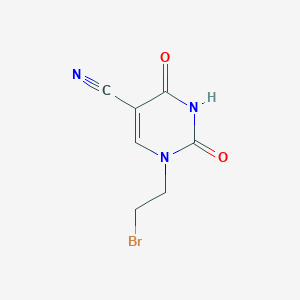

![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
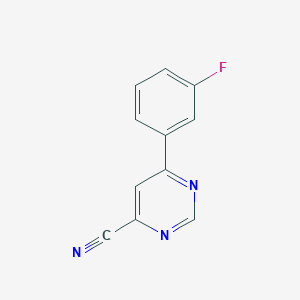
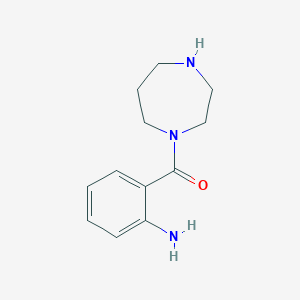
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
